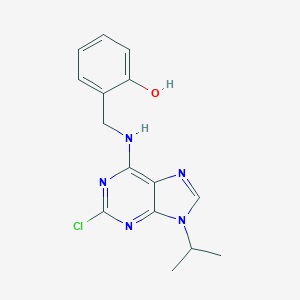
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine
Vue d'ensemble
Description
The compound “2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine” is a purine derivative. Purines are biologically significant compounds, found in many natural substances like DNA, RNA, and ATP . The presence of the chloro, hydroxybenzylamino, and isopropyl groups may confer unique properties to this compound.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from a purine base. The specific reactions would depend on the desired positions of the substituents and the need to protect other reactive sites on the molecule during synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine ring at its core, with the chloro, hydroxybenzylamino, and isopropyl groups attached at the 2, 6, and 9 positions respectively .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chloro group and the electron-donating hydroxybenzylamino and isopropyl groups. These groups could potentially direct and influence subsequent chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxybenzylamino group and the nonpolar isopropyl group could impact its solubility, while the aromatic purine ring could influence its UV/Vis absorption properties .
Applications De Recherche Scientifique
Role in Plant Growth Promotion
“2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine” is a type of cytokinin, a class of plant hormones that play a vital role in cell division, plant growth, and development . Cytokinins and their conjugates are very active growth-promoting factors in plants, even though they occur at very low concentrations .
Anti-Senescence Activity
This compound has been found to have anti-senescence activity, which means it can delay the aging process in plants . This could be particularly useful in agricultural applications where extending the life of the plant can lead to increased yield .
Stress Tolerance in Plants
Artificial cytokinin conjugates like “2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine” can help plants tolerate various forms of stress . This could be particularly useful in environments where plants are exposed to harsh conditions .
Role in Chlorophyll Degradation
Research has shown that this compound may play a role in inhibiting chlorophyll degradation . This could help maintain the green color of plants for a longer period, which is beneficial for ornamental plants and certain crops .
Potential Use in Plant Biotechnology
Given its various effects on plant growth and development, “2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine” has potential applications in plant biotechnology . For example, it could be used in tissue culture techniques to promote the growth of plant cells in vitro .
Mécanisme D'action
Target of Action
Similar compounds have been found to modulate a number of important developmental processes in plants .
Mode of Action
It’s known that similar compounds can slow down senescence-accompanying changes .
Biochemical Pathways
Related compounds have been found to be involved in photosynthesis and the induction of protective responses against oxidative damage .
Pharmacokinetics
It’s known that the chemical structure of similar compounds can influence their bioavailability .
Result of Action
Similar compounds have been found to have anti-senescence properties .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[(2-chloro-9-propan-2-ylpurin-6-yl)amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-9(2)21-8-18-12-13(19-15(16)20-14(12)21)17-7-10-5-3-4-6-11(10)22/h3-6,8-9,22H,7H2,1-2H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFRMKKNRPRGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445208 | |
| Record name | 2-({[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]amino}methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine | |
CAS RN |
500568-72-9 | |
| Record name | 2-({[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]amino}methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)










